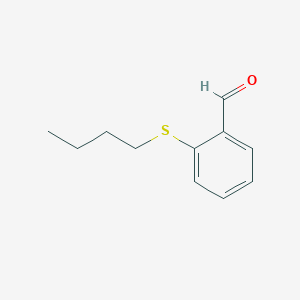

2-(Butylsulfanyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Benzaldehyde can undergo various chemical reactions. For instance, it can be converted to benzoin using a catalyst . It can also be oxidized to benzil . In another reaction, benzaldehyde can be reduced to benzyl alcohol .

Physical And Chemical Properties Analysis

Benzaldehyde is a colorless to yellow liquid with the odor of almonds . It has a molecular weight of 106.12 g/mol . It is slightly soluble in water and completely soluble in alcohol and ether .

Scientific Research Applications

Catalysts for Oxidation Reactions

2-(Butylsulfanyl)benzaldehyde is not explicitly mentioned in the available literature. However, benzaldehydes are significant in various scientific applications, especially in catalysis for selective oxidation reactions. For example, NiFe2O4 nanoparticles have been used as an efficient and reusable catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, demonstrating the importance of benzaldehyde derivatives in industrial applications due to their versatility (Saddam Iraqui et al., 2020). Similarly, the γ-Al2O3 supported copper and gold nanoparticles facilitate the liquid-phase oxidation of benzyl alcohol to benzaldehyde by tert-butyl hydroperoxide, showcasing the role of benzaldehyde as a pivotal chemical in cosmetics, perfumery, and other industries (M. J. Ndolomingo & R. Meijboom, 2017).

Bioproduction and Bioengineering

In bioproduction, Pichia pastoris, a methylotrophic yeast, has been optimized for the enhanced bioproduction of benzaldehyde, a compound with significant applications in the flavor industry. This biotechnological approach offers an alternative to chemical synthesis, potentially yielding products with higher consumer acceptance and price advantages (Tom K. J. Craig & Andrew J. Daugulis, 2013). Engineering Escherichia coli for renewable benzyl alcohol production, which is a precursor to benzaldehyde, further emphasizes the potential of microbial systems in producing valuable chemicals from renewable resources (S. Pugh et al., 2015).

Green Chemistry and Sustainable Processes

The selective oxidation of benzyl alcohol to benzaldehyde using environmentally friendly catalysts such as metal-organic frameworks (MOFs) demonstrates the shift towards greener chemical processes. Such advancements not only improve reaction efficiency but also address environmental concerns by minimizing harmful by-products (Anup Paul et al., 2020). The development of new synthesis methods for chiral N-(tert-butylsulfinyl)imines, utilizing benzaldehydes as substrates, underscores the relevance of benzaldehyde derivatives in the synthesis of valuable chiral compounds, highlighting the intersection of green chemistry and asymmetric synthesis (Xirui Lv et al., 2016).

Safety And Hazards

Future Directions

The synthesis of benzaldehyde and its derivatives continues to be a topic of research. For instance, new and sustainable approaches for the selective synthesis of benzaldehyde are being explored . Another area of research involves the development of efficient catalysts for the production of benzyl alcohol from benzaldehyde .

properties

IUPAC Name |

2-butylsulfanylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,9H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJCCJIOKZLBAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544432 |

Source

|

| Record name | 2-(Butylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butylsulfanyl)benzaldehyde | |

CAS RN |

91827-97-3 |

Source

|

| Record name | 2-(Butylthio)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91827-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Butylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)

![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)

![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)